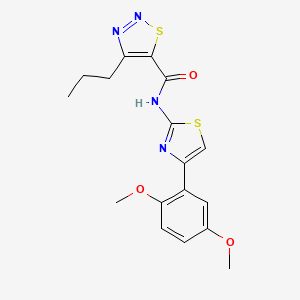

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a 1,2,3-thiadiazole-5-carboxamide moiety at the 2-position. The thiadiazole ring is further substituted with a propyl chain, enhancing lipophilicity.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-4-5-12-15(26-21-20-12)16(22)19-17-18-13(9-25-17)11-8-10(23-2)6-7-14(11)24-3/h6-9H,4-5H2,1-3H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTXYHJHTFXKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research findings.

- Molecular Formula : C22H24N2O3S

- Molecular Weight : 396.5 g/mol

- Structural Features : The compound features a thiazole ring, a thiadiazole moiety, and a propyl side chain, which contribute to its biological activities.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles, including the compound , possess potent anticancer properties. A study highlighted that certain thiadiazole derivatives significantly reduced cell viability in various cancer cell lines (LoVo and MCF-7) at concentrations as low as 200 μM. The mechanisms involved include cell cycle arrest and induction of apoptosis through the inhibition of key cellular pathways such as CDK9 and STAT3 .

2. Antimicrobial Activity

Thiadiazole derivatives have shown promising antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics .

3. Antileishmanial Activity

In vitro studies indicated that thiadiazole derivatives could significantly reduce the viability of Leishmania major promastigotes. Compounds were tested against glucantime as a reference drug, showing potential for further development in treating cutaneous leishmaniasis .

4. Antiviral Activity

Thiadiazole compounds have also been investigated for their antiviral properties. A study on related compounds showed that they could inhibit viral replication effectively, suggesting a potential role in antiviral drug development .

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death through various pathways.

- Enzyme Inhibition : Interferes with enzymes critical for cancer cell proliferation and viral replication.

Case Studies

| Study | Findings |

|---|---|

| Zheng et al. (2021) | Demonstrated significant anticancer effects on LoVo cells with a reduction in viability below 50% at 200 μM concentration. |

| Research on Antimicrobial Properties | Reported MIC values indicating strong antibacterial effects against E. coli and S. aureus. |

| Antileishmanial Study | Showed IC50 values for selected derivatives indicating effective inhibition of L. major. |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrate that it can inhibit the growth of lung cancer cells by targeting the epidermal growth factor receptor (EGFR), a crucial pathway in cancer proliferation . The compound's mechanism of action involves inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells .

1.2 Antiviral and Antifungal Properties

The compound has also shown potential as an antiviral agent. Thiadiazole derivatives are known for their effectiveness against viral infections due to their ability to interfere with viral replication processes. Studies suggest that this compound exhibits antiviral activity against several viruses by inhibiting key viral enzymes . Moreover, its antifungal properties have been documented, making it a candidate for developing new antifungal treatments .

1.3 Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been explored in various studies. The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo models, suggesting its potential for treating inflammatory diseases . This activity is attributed to the modulation of inflammatory pathways and cytokine production.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been investigated for its insecticidal properties. Research indicates that derivatives of thiadiazoles can act as effective insecticides against agricultural pests. The compound's mode of action involves disrupting the nervous system of insects, leading to paralysis and death . Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects.

2.2 Plant Growth Regulation

In addition to its pesticidal properties, this compound has been studied for its potential as a plant growth regulator. Thiadiazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants . This application could be particularly beneficial in sustainable agriculture practices.

Material Science Applications

3.1 Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in developing functional materials such as sensors and catalysts. Its electronic properties make it suitable for applications in organic electronics and photonic devices . Researchers are exploring its use in creating materials that can respond to environmental stimuli or enhance energy conversion efficiencies.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | EGFR inhibition; apoptosis induction |

| Antiviral agents | Inhibition of viral replication | |

| Anti-inflammatory agents | Modulation of inflammatory pathways | |

| Agricultural Science | Insecticides | Disruption of insect nervous systems |

| Plant growth regulators | Hormonal modulation for enhanced growth | |

| Material Science | Functional materials | Electronic properties for sensors and catalysts |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 Substituted Thiazole Carboxamides

Compounds such as N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] in ) share a thiazole-carboxamide backbone but differ in substituents. For example:

- Pyridinyl vs. Dimethoxyphenyl : The replacement of a pyridinyl group (electron-deficient) with a 2,5-dimethoxyphenyl group (electron-rich) in the target compound may enhance π-π stacking interactions or binding to aromatic residues in biological targets .

- Propyl-Thiadiazole vs.

2.2 Thiadiazole-Containing Analogues

describes a structurally complex analogue (29) with a thiadiazocin-thiazole hybrid. Key differences include:

- Thiadiazocin vs. Thiadiazole: The bicyclic thiadiazocin in compound 29 introduces conformational rigidity, whereas the monocyclic thiadiazole in the target compound offers flexibility, which may influence binding kinetics .

- Fluorophenyl Substituent : Compound 29 includes a 4-fluorophenyl group, which is absent in the target compound. Fluorine’s electronegativity can enhance binding affinity via polar interactions, suggesting the dimethoxyphenyl group in the target compound may prioritize different binding mechanisms (e.g., hydrophobic or hydrogen-bonding interactions) .

2.3 Thiazolylmethylcarbamate Derivatives

and list thiazolylmethylcarbamates (e.g., compounds l , m , o ) with protease-targeting motifs. Key contrasts include:

- Carbamate vs.

- Hydroperoxypropane and Benzyl Groups : These substituents in analogues like o and l suggest redox-active or bulky aromatic interactions, diverging from the target compound’s focus on methoxy and propyl groups for balanced hydrophobicity .

Research Implications

- Structure-Activity Relationship (SAR) : The 2,5-dimethoxyphenyl group may enhance target engagement compared to pyridinyl analogues, but the propyl-thiadiazole could limit solubility.

- Therapeutic Potential: Based on analogues, the compound may exhibit activity against kinases or microbial targets, though specific assays are needed .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis of thiadiazole and thiazole derivatives typically involves cyclization reactions under controlled conditions. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine has been used to form similar compounds, with reaction times as short as 1–3 minutes at reflux . To optimize yield, employ Design of Experiments (DOE) to systematically evaluate variables such as solvent polarity, catalyst concentration (e.g., iodine), temperature, and reaction time. DOE minimizes experimental runs while identifying critical interactions between parameters . For instance, a fractional factorial design could prioritize key variables affecting sulfur elimination during cyclization, a step critical for thiadiazole formation .

Advanced: How can computational reaction path search methods improve the design of novel derivatives with enhanced bioactivity?

The Integrated Computational-Experimental Reaction Design and Discovery (ICReDD) framework combines quantum chemical calculations (e.g., density functional theory) with information science to predict reaction pathways and intermediates . For this compound, apply transition-state modeling to explore substituent effects on the thiadiazole core. For example, modifying the 2,5-dimethoxyphenyl group could alter electronic properties, affecting binding to biological targets. Use machine learning to analyze high-throughput screening data and correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. This approach reduces trial-and-error experimentation and accelerates the discovery of derivatives with improved pharmacokinetic profiles .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

1H/13C NMR spectroscopy is critical for verifying the thiadiazole-thiazole scaffold and substituent positions. Key signals include:

- Thiadiazole protons : Deshielded aromatic protons in the range of δ 7.5–8.5 ppm.

- Methoxy groups : Sharp singlets at δ 3.7–3.9 ppm.

- Propyl chain : Triplet for terminal CH3 (δ 0.9–1.1 ppm) and multiplet for CH2 groups .

Supplement with FTIR to confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and HRMS for molecular ion validation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological testing .

Advanced: How should researchers address contradictory bioactivity data across different in vitro assays?

Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). To resolve discrepancies:

- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v).

- Dose-response validation : Perform EC50/IC50 comparisons across assays.

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, if a compound shows antitumor activity in one study but not another, check for differences in apoptosis markers (e.g., caspase-3 activation) .

Basic: What strategies ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

- Process Analytical Technology (PAT) : Monitor reaction progress in real time using inline FTIR or Raman spectroscopy.

- Purification consistency : Use automated flash chromatography with standardized gradients.

- Batch documentation : Record solvent lot numbers and humidity levels, as moisture-sensitive steps (e.g., carboxamide formation) may require anhydrous conditions .

Advanced: How can isotopic labeling elucidate the metabolic fate of this compound in pharmacokinetic studies?

Synthesize a deuterated analog (e.g., replace propyl CH3 with CD3) to track absorption and metabolism. Use LC-MS/MS to identify metabolites:

- Phase I metabolites: Look for hydroxylation or demethylation products.

- Phase II metabolites: Detect glucuronide or sulfate conjugates.

Compare with computational predictions (e.g., CYP450 docking simulations) to validate metabolic pathways .

Basic: What stability studies are required for long-term storage of this compound?

Conduct accelerated stability testing under ICH guidelines:

- Thermal stability : Store at 40°C/75% RH for 6 months, with monthly HPLC checks.

- Photostability : Expose to UV light (ICH Q1B) to detect degradation products (e.g., thiadiazole ring cleavage).

- Solution stability : Assess in DMSO or PBS at -20°C, 4°C, and room temperature .

Advanced: How can machine learning models predict structure-activity relationships (SAR) for thiadiazole-thiazole hybrids?

Train models on curated datasets of thiadiazole derivatives with annotated bioactivity (e.g., IC50 values). Features should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.